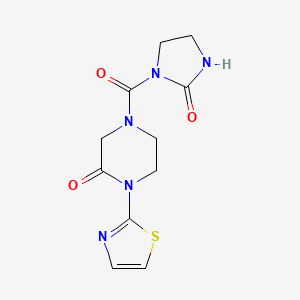

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

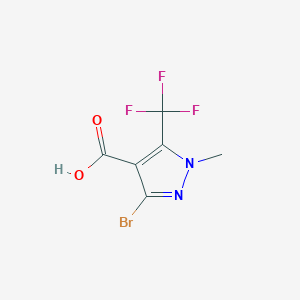

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea, also known as A-867744, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of urea derivatives and has shown promising results in various studies related to neuroscience and cancer research.

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

1,3,5-triazinyl urea derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel in acidic solutions. These derivatives, including compounds with similar structural motifs to the requested chemical, have shown to form a protective layer on the metal surface, significantly reducing corrosion rates. This application is crucial for extending the lifespan of metal structures and components in various industrial environments (Mistry et al., 2011).

Synthetic Chemistry

The urea compound might share similarities with other urea derivatives used in the synthesis of hydroxamic acids and ureas from carboxylic acids. This process is essential for creating a variety of biologically active molecules and pharmaceuticals. One reported method demonstrates good yields without racemization, highlighting the efficiency and versatility of urea derivatives in synthetic organic chemistry (Thalluri et al., 2014).

Antioxidant Activity

Some urea derivatives have been synthesized and evaluated for their antioxidant activity. This research indicates the potential of certain urea compounds to act as antioxidants, which could be beneficial in pharmaceuticals, food preservation, and cosmetic industries by preventing oxidative damage (George et al., 2010).

Asymmetric Hydrogenation

Ureaphosphanes, a class of compounds related to urea derivatives, have been utilized as ligands in asymmetric hydrogenation reactions. These reactions are pivotal in the production of chiral molecules, which are important in the development of various pharmaceuticals. The coordination behavior of these ligands with rhodium complexes has been explored, demonstrating their versatility and efficiency in catalysis (Meeuwissen et al., 2010).

Acetylcholinesterase Inhibition

Certain 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, which may share functional groups with the compound of interest, have been synthesized and assessed for their activity against acetylcholinesterase, an enzyme involved in neurodegenerative diseases. These studies are vital for developing new therapeutic agents for conditions such as Alzheimer's disease (Vidaluc et al., 1995).

Photochromic Properties

The base-induced aerobic dimerization of certain ethyl ketobutanoate derivatives, which could be structurally similar to the requested urea compound, leads to the formation of photochromic diarylethenes. These compounds are of interest for the development of photoactive materials with potential applications in molecular switches and data storage technologies (Lvov et al., 2017).

Eigenschaften

IUPAC Name |

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2,3-dimethoxyphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-11(20)15-8-7-12(24-15)9-10-18-17(21)19-13-5-4-6-14(22-2)16(13)23-3/h4-8H,9-10H2,1-3H3,(H2,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSCFFMFWFVLDTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(S1)CCNC(=O)NC2=C(C(=CC=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2,3-dimethoxyphenyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(3-Methoxyphenyl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2896922.png)

![4-Cyclobutoxypyrazolo[1,5-a]pyrazine](/img/structure/B2896924.png)

![Methyl (1R,5S,6S,7S)-7-aminobicyclo[3.2.0]heptane-6-carboxylate;hydrochloride](/img/structure/B2896929.png)

![1,1-Dimethyl-3-[(1-methylpyrrolidin-2-yl)methyl]urea](/img/structure/B2896933.png)

![(E)-{1-[3-(pyrrolidin-1-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B2896936.png)